molecular formula C20H30O2 B3038129 15-Hydroxyferruginol CAS No. 76235-93-3

15-Hydroxyferruginol

Cat. No.: B3038129
CAS No.: 76235-93-3
M. Wt: 302.5 g/mol
InChI Key: QGCYTPYLLIAKGA-FXAWDEMLSA-N
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Description

15-Hydroxyferruginol is a naturally occurring diterpenoid compound derived from the abietane skeleton. It is known for its significant biological activities and is found in various plant species, particularly those belonging to the Lamiaceae family. This compound has garnered attention due to its potential therapeutic applications and its role in the biosynthesis of other bioactive diterpenoids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 15-Hydroxyferruginol involves several steps, starting from the precursor compound abietatriene. One common method includes the hydroxylation of abietatriene at specific positions to yield this compound. The process typically involves the use of cytochrome P450 enzymes, which catalyze the hydroxylation reactions under controlled conditions .

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, such as the use of genetically engineered microorganisms or plant cell cultures. These methods leverage the natural biosynthetic pathways of the compound, optimizing the yield and purity through metabolic engineering and fermentation processes .

Chemical Reactions Analysis

Types of Reactions: 15-Hydroxyferruginol undergoes various chemical reactions, including:

    Oxidation: Conversion to other hydroxylated or oxidized derivatives.

    Reduction: Formation of reduced forms of the compound.

    Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

15-Hydroxyferruginol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 15-Hydroxyferruginol involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the modulation of enzyme activities and signaling pathways. For instance, it has been shown to inhibit specific enzymes involved in inflammatory processes, thereby reducing inflammation. Additionally, it can induce apoptosis in cancer cells by targeting key regulatory proteins and pathways .

Comparison with Similar Compounds

15-Hydroxyferruginol is structurally similar to other abietane diterpenoids, such as:

  • Ferruginol
  • 11-Hydroxyferruginol
  • Sugiol
  • Hinokiol
  • 6,7-Dehydroferruginol

Uniqueness: What sets this compound apart is its specific hydroxylation pattern, which imparts unique biological activities and chemical properties. This distinct structure allows it to interact differently with biological targets compared to its analogs .

Properties

IUPAC Name

(4bS,8aS)-2-(2-hydroxypropan-2-yl)-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-18(2)9-6-10-20(5)14-12-16(21)15(19(3,4)22)11-13(14)7-8-17(18)20/h11-12,17,21-22H,6-10H2,1-5H3/t17-,20+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCYTPYLLIAKGA-FXAWDEMLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC3=CC(=C(C=C32)O)C(C)(C)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CCC3=CC(=C(C=C23)O)C(C)(C)O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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